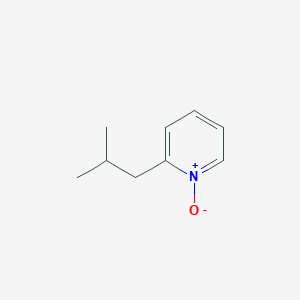
2-(2-Methylpropyl)-1-oxo-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpropyl)-1-oxo-1lambda~5~-pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. This compound is notable for its unique structure, which includes a 2-methylpropyl group attached to the pyridine ring.
Preparation Methods
The synthesis of 2-(2-Methylpropyl)-1-oxo-1lambda~5~-pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpropylamine with pyridine-2-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
2-(2-Methylpropyl)-1-oxo-1lambda~5~-pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides. These reactions typically require the presence of a base to facilitate the substitution process.
Scientific Research Applications
2-(2-Methylpropyl)-1-oxo-1lambda~5~-pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to the suppression of cell growth and proliferation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2-Methylpropyl)-1-oxo-1lambda~5~-pyridine can be compared with other similar compounds, such as:
2-Methylpropylpyridine: Similar in structure but lacks the oxo group, resulting in different chemical reactivity and biological activity.
2-Methylpropyl-1-oxo-1lambda~5~-pyrrole: Contains a pyrrole ring instead of a pyridine ring, leading to variations in aromaticity and electronic properties.
2-Methylpropyl-1-oxo-1lambda~5~-pyrimidine:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
65257-54-7 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H13NO/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8H,7H2,1-2H3 |
InChI Key |
URMGBHGEULXECM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=CC=[N+]1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


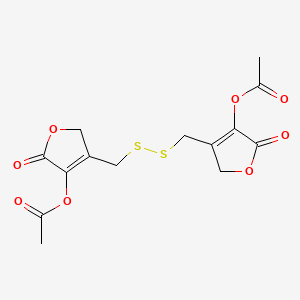
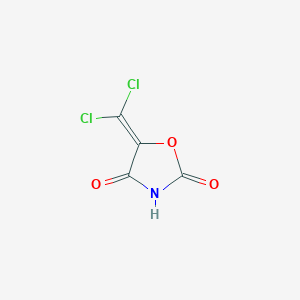
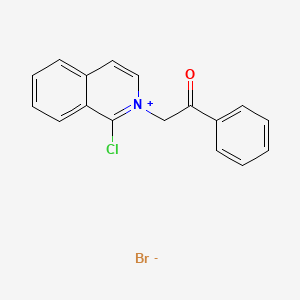

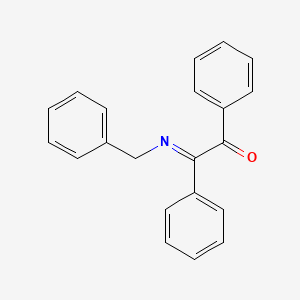
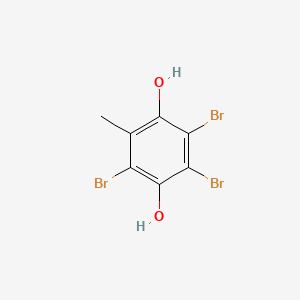
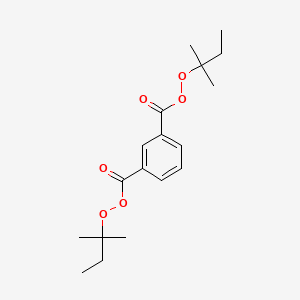
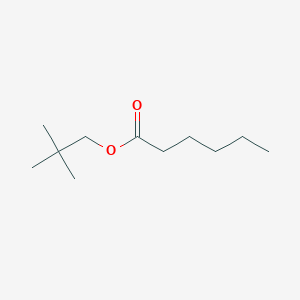
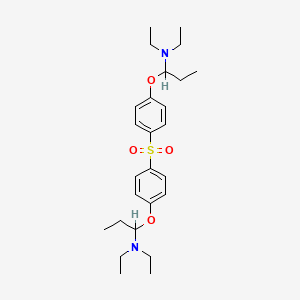
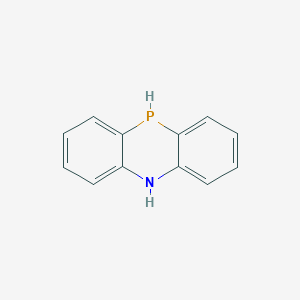
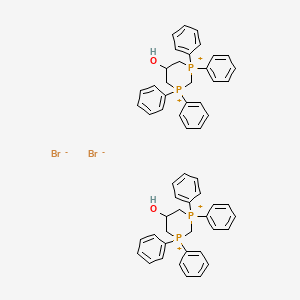
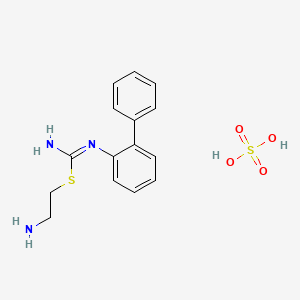
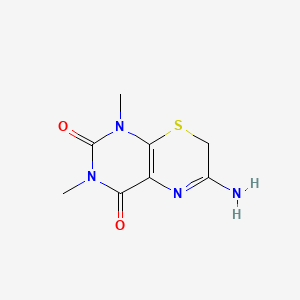
![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)
